N-(2-methoxy-5-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields under mild conditions. The process involves the use of bioproducts derived from renewable resources, aligning with the principles of the circular economy .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in bacteria and fungi, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in these organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan carboxamides such as:
- Carboxine
- Oxicarboxine
- Boscalid
Uniqueness
N-(2-methoxy-5-methylphenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct biological activities. Compared to other furan carboxamides, this compound has shown higher potency and selectivity in certain biological assays.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-9-5-6-11(16-2)10(8-9)14-13(15)12-4-3-7-17-12/h3-8H,1-2H3,(H,14,15) |
InChI Key |
SGXDERZOICYLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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